molecular formula C9H10O3 B057812 Methyl mandelate CAS No. 4358-87-6

Methyl mandelate

Cat. No.: B057812
CAS No.: 4358-87-6
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
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Description

Methyl mandelate (C₆H₅CH(OH)COOCH₃) is an ester derivative of mandelic acid, where the α-carbon hydroxyl group is replaced by a methoxy group . It exists as enantiomers, (R)-(−)-methyl mandelate and (S)-(+)-methyl mandelate, which are critical in asymmetric synthesis and pharmaceutical applications due to their chiral nature . The compound is synthesized via esterification of mandelic acid or through dynamic kinetic resolution using enzymes like mandelate racemase . Its chiroptical properties, such as electronic circular dichroism (ECD) and anisotropy spectra, make it a model compound for studying enantioselective processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-336 involves the construction of the thienopyrimidine scaffold. This method has been found to be synthetically tractable while maintaining workable yields of around 50% .

Industrial Production Methods

While specific industrial production methods for OSM-S-336 are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

OSM-S-336 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Applications

Chiral Building Block:
Methyl mandelate is predominantly used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chirality makes it valuable in asymmetric synthesis, where it serves as a precursor for the production of pharmaceuticals and agrochemicals. The compound's ability to facilitate chiral recognition is crucial for developing new drugs with specific biological activities.

Synthesis of Fine Chemicals:
In addition to pharmaceuticals, this compound is utilized in synthesizing fine chemicals, flavors, and fragrances. Its role in catalysis is particularly noteworthy, as it can enhance reaction selectivity and yield through its chiral nature.

Biological Applications

Enzyme Kinetics Studies:
this compound plays a significant role in studying enzyme kinetics and mechanisms. It is often used in experiments to resolve racemic mixtures, allowing researchers to understand the dynamics of enzyme-substrate interactions better. This application is vital for drug development and metabolic engineering.

Antibacterial Activity:
Methenamine mandelate, a derivative of this compound, has been identified as a urinary antibacterial agent that converts to formaldehyde under acidic conditions. This property has led to the development of pH-sensitive nanoparticles that enhance the delivery of methenamine mandelate for cancer treatment by inducing DNA damage in cancer cells through localized formaldehyde release .

Medical Applications

Pharmaceutical Intermediate:
this compound serves as an intermediate in synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its chiral characteristics allow for the production of active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

Cancer Treatment Formulations:
Recent studies have demonstrated that methenamine mandelate can be co-loaded with sodium bicarbonate in nanoparticles to target cancer cells effectively. The acidic environment within lysosomes triggers the release of formaldehyde from methenamine mandelate, leading to apoptosis in cancer cells .

Industrial Applications

Production of Fine Chemicals:
In industrial settings, this compound is employed in producing fine chemicals used in cosmetics and food flavoring. Its pleasant aroma and flavor profile make it suitable for various applications in the fragrance industry.

Chiral Separation Techniques:
this compound is also utilized in developing chiral stationary phases for chromatographic separation techniques. These methods are essential for purifying enantiomers in pharmaceutical manufacturing processes .

Summary Table of Applications

Application AreaSpecific UsesNotes
Chemistry Chiral building blockKey for asymmetric synthesis
Synthesis of fine chemicalsUsed in flavors and fragrances
Biology Enzyme kinetics studiesImportant for understanding enzyme dynamics
Antibacterial activityMethenamine mandelate as a urinary agent
Medicine Pharmaceutical intermediateUsed in antibiotics and anti-inflammatory drugs
Cancer treatment formulationsEnhances targeted delivery via nanoparticles
Industry Production of fine chemicalsApplications in cosmetics and food flavoring
Chiral separation techniquesEssential for pharmaceutical manufacturing

Case Studies

  • Enantioselective Recognition:
    Research has demonstrated the use of this compound derivatives for enantioselective recognition processes. A study highlighted the development of a magnetic chiral sorbent that effectively separated enantiomers from aqueous solutions using this compound derivatives as a model .
  • Cancer Treatment Innovations:
    In recent studies involving methenamine mandelate-loaded nanoparticles, researchers observed significant growth inhibition of MCF-7 xenograft tumors. The formulation showed promise as a novel approach to repurposing existing drugs for cancer therapy by leveraging their biochemical properties .
  • Chirality Influence on Aggregation Patterns:
    Investigations into the aggregation behavior of this compound revealed that chirality significantly influences its physical properties. This research contributes to understanding how molecular structure affects interactions within biological systems .

Mechanism of Action

The exact mechanism of action of OSM-S-336 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within the malaria parasite. These interactions may disrupt essential biological processes, leading to the death of the parasite .

Comparison with Similar Compounds

Methyl Mandelate vs. Mandelic Acid

  • Structural Differences : this compound replaces mandelic acid’s hydroxyl group with a methoxy group, altering solubility and reactivity.
  • Spectroscopic Properties: ECD spectra of this compound and mandelic acid are nearly identical, but anisotropy spectra differ. This compound exhibits a major band at 230 nm and a minor band at 190 nm, whereas mandelic acid shows distinct band shifts due to hydrogen bonding . Computational models overestimate the intensity of this compound’s ECD band at 186 nm compared to experimental data, a discrepancy attributed to solvation effects .

This compound vs. Methyl Phenylacetate

  • Enzymatic Activity :
    • In lipase-mediated reactions, this compound shows substrate-specific activity. For example, MCI GEL®CHP20P-RML exhibits 8–12-fold higher activity with this compound than Lipozyme®RM-IM at pH 7–8.5. Conversely, methyl phenylacetate favors Lipozyme®RM-IM, which is 20–2000-fold more active at pH 5–8.5 .
    • The aromatic structure of this compound enhances steric interactions with enzyme active sites, influencing activity pH dependence .

This compound vs. Ethyl Mandelate

  • Enantioselective Crystallization :
    • CMOM-5[BF₄] exhibits higher enantioselectivity for S-methyl mandelate (82.6% ee) compared to S-ethyl mandelate (78.4% ee). The smaller methyl group improves fit within the chiral framework, enhancing selectivity .

This compound vs. Triacetin

  • Biocatalyst Interactions :
    • PEI-coated biocatalysts retain 92% activity with (S)-methyl mandelate but lose activity with triacetin due to pore size reduction (18.5 nm) hindering triacetin diffusion .
    • CALB (lipase B) shows 30% higher activity for (R)-methyl mandelate than triacetin in phosphate buffer, attributed to substrate-specific mobility in the enzyme’s active site .

Enantiomeric Forms: (R)- vs. (S)-Methyl Mandelate

  • Enzyme Specificity :
    • CALB preferentially hydrolyzes (R)-methyl mandelate with an R/S activity ratio of 17 in phosphate buffer, dropping to 13 in Tris-HCl or HEPES .
    • PEI modification of octyl-CALB increases (R)-methyl mandelate activity by 33% but decreases (S)-isomer activity by 15% , highlighting enantiomer-dependent effects .

This compound vs. Methyl Benzoylformate

  • Reaction Pathways :
    • Methyl benzoylformate is a ketone analog of this compound. Under Zn-Nx catalysis, methyl benzoylformate converts to methyl benzoate faster than this compound, indicating divergent oxidative cleavage pathways .

Key Research Findings

  • pH-Dependent Activity : this compound’s enzymatic activity varies significantly with pH, outperforming aliphatic esters at alkaline conditions (pH 8.5) .
  • Enantioselective Applications : Its high ee in chiral frameworks makes it superior to ethyl mandelate for enantiopure pharmaceutical synthesis .
  • Computational Limitations : TDDFT models overestimate ECD intensities, emphasizing the need for experimental validation .

Biological Activity

Methyl mandelate, a derivative of mandelic acid, has garnered attention for its biological activity and applications in various fields such as biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • CAS Number : 20698-91-3

This compound primarily interacts with specific enzymes in metabolic pathways. Its action is characterized by the following:

  • Target Enzymes : The primary target is mandelate racemase, which facilitates the conversion of mandelic acid derivatives into other compounds. This compound binds to the active site of this enzyme, inducing conformational changes that enhance its catalytic activity.
  • Biochemical Pathways : It plays a significant role in the metabolism of aromatic compounds. The compound is involved in pathways that convert mandelic acid derivatives into benzoylformate and subsequently into benzaldehyde and benzoate .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : this compound is absorbed through various biological membranes due to its moderate lipophilicity.
  • Distribution : It is distributed throughout the body and can accumulate in specific tissues depending on the presence of transport proteins.
  • Metabolism : The compound undergoes enzymatic transformations primarily through oxidation and reduction reactions facilitated by dehydrogenases.
  • Excretion : Metabolites are excreted via urine, where they may exert antibacterial effects due to their conversion to formaldehyde in acidic conditions .

Cellular Effects

Research has demonstrated that this compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways by affecting enzyme activities and gene expression related to metabolic processes.
  • Gene Expression : The compound can interact with transcription factors, leading to alterations in the transcription of target genes involved in metabolism and cell growth.

Case Studies

  • Cancer Treatment :
    • A study investigated the use of methenamine mandelate (a related compound) in pH-sensitive nanoparticles for cancer treatment. These nanoparticles release formaldehyde in acidic environments, inducing DNA damage and apoptosis in cancer cells such as MCF-7 xenografts .
  • Enzymatic Kinetic Resolution :
    • Research highlighted the kinetic resolution of racemic this compound using immobilized biocatalysts. The process achieved high optical purity (78%) within 24 hours, showcasing its potential for producing enantiomerically pure compounds .
  • Antimicrobial Activity :
    • This compound has been studied for its antibacterial properties when converted to formaldehyde under acidic conditions. This transformation occurs in urine, providing a mechanism for its use as a urinary antibacterial agent .

Dosage Effects

The biological effects of this compound vary with dosage:

  • Low Doses : Beneficial metabolic effects have been observed at lower concentrations.
  • High Doses : Toxicity can manifest at elevated levels, leading to enzyme inhibition and disruption of cellular processes.

Environmental Impact

This compound's role extends beyond biological systems; it is also involved in environmental degradation processes:

  • Certain microorganisms utilize this compound as a carbon source, indicating its potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for determining the enantiomeric excess (ee) of methyl mandelate, and what are their limitations?

Methodological Answer: Electronic Circular Dichroism (ECD) and anisotropy spectroscopy are widely used to determine ee. For this compound, the major ECD band at 230 nm correlates with enantiomeric composition, and anisotropy spectra provide complementary data. However, limitations include solvent-dependent shifts (e.g., water vs. hexafluoroisopropanol) and discrepancies in band intensity between experimental and computational spectra . Quantitative analysis requires calibration with known standards to account for solvent effects on transition energies.

Q. What experimental protocols are recommended for kinetic resolution studies of racemic this compound?

Methodological Answer: Enzymatic resolution using immobilized lipases (e.g., Burkholderia sp. GXU56) is effective. Key steps include:

  • Screening lipases for enantioselectivity toward this compound.
  • Optimizing immobilization (e.g., adsorption on hydrophobic supports) to enhance enzyme stability.
  • Monitoring reaction progress via chiral HPLC or capillary electrophoresis to quantify (R)- and (S)-enantiomers . Note that reaction pH and temperature significantly impact resolution efficiency due to substrate solubility and enzyme activity.

Q. How does solvent choice impact the chiroptical properties and stability of this compound?

Methodological Answer: Solvents with high dielectric constants (e.g., water, ε = 78.35) induce solvatochromic shifts in ECD spectra. For this compound, hypsochromic shifts ≤3 nm are observed in hexafluoroisopropanol (ε = 16.70) compared to water. Stability studies should include pKa analysis (pKa = 12.19 in water) to assess protonation states under varying pH conditions .

Advanced Research Questions

Q. How can discrepancies between TDDFT-calculated and experimental ECD spectra of this compound be addressed in computational modeling?

Methodological Answer: Discrepancies arise from overestimated band intensities (e.g., at 186 nm) and errors in low-energy peak positions (e.g., 262 nm experimentally vs. 231.8 nm calculated). To improve accuracy:

  • Include explicit solvent molecules in density functional theory (DFT) calculations.
  • Apply thermal averaging over conformers to account for rotational flexibility of the methoxy group.
  • Validate with synchrotron radiation ECD (SRECD) data to capture vacuum-ultraviolet transitions .

Q. What mechanistic insights explain the stereochemical outcomes in hydride transfer reactions involving this compound?

Methodological Answer: Stereoselectivity in NADH-mimetic reductions (e.g., using chiral dihydropyridines) is governed by chirality transfer from the hydride donor. For example, (R)-configured donors yield (R)-methyl mandelate with ~66% optical purity. Mechanistic studies using deuterium isotope labeling and NMR analysis reveal a two-base catalytic mechanism in racemases, where α-hydrogen exchange occurs preferentially in the (S)-to-(R) direction .

Q. What strategies improve the accuracy of predicting electronic transitions in this compound using TDDFT?

Methodological Answer:

  • Use hybrid functionals (e.g., CAM-B3LYP) with polarizable continuum model (PCM) solvation to better describe charge-transfer transitions.
  • Incorporate vibronic coupling corrections to refine band shapes.
  • Benchmark against experimental anisotropy spectra to validate assignments of π→π* and n→π* transitions .

Q. How do structural modifications (e.g., esterification) influence the optical activity of mandelic acid derivatives like this compound?

Methodological Answer: Replacing the hydroxyl group in mandelic acid with a methoxy group increases the compound’s lipophilicity and shifts ECD bands bathochromically. Comparative studies show that this compound’s ECD spectrum retains the aromatic π→π* transition profile of mandelic acid but exhibits reduced solvatochromism due to esterification .

Properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
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CAS No.

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
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Record name Methyl mandelate
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Record name Methyl mandelate
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Retrosynthesis Analysis

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